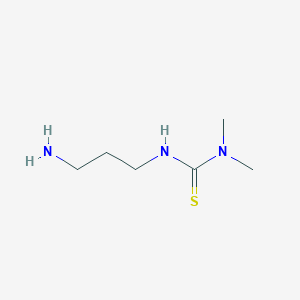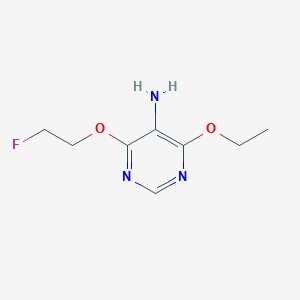
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative with the molecular formula C8H12FN3O2 and a molecular weight of 201.20 g/mol . This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethoxy and fluoroethoxy groups under basic conditions . The reaction mixture is usually stirred at room temperature or under reflux conditions in solvents such as ethanol or methanol, with the addition of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and ethoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like sodium borohydride. Solvents such as ethanol, methanol, and butanol are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
Aplicaciones Científicas De Investigación
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antiviral and anticancer drugs.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including protein kinases and enzymes involved in DNA replication.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as protein kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 2-Amino-4,6-dichloropyrimidine
- 5-Fluoro-2-ethoxy-4(1H)pyrimidinone
- Pyrido[2,3-d]pyrimidin-5-ones
Uniqueness
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and fluoroethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H12FN3O2 |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
4-ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H12FN3O2/c1-2-13-7-6(10)8(12-5-11-7)14-4-3-9/h5H,2-4,10H2,1H3 |
Clave InChI |
LBMQKSGOTJEIPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=NC=N1)OCCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


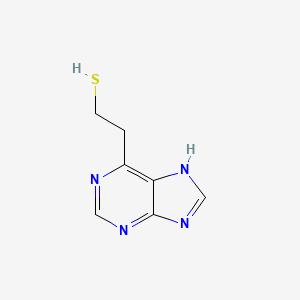


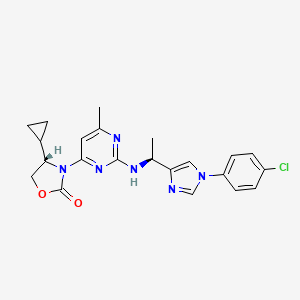
![[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13098245.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)





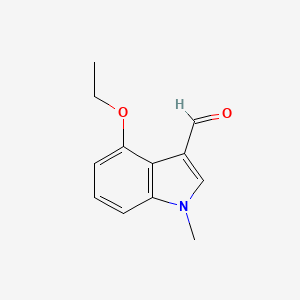
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
